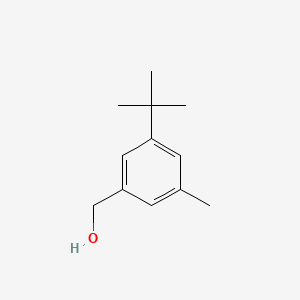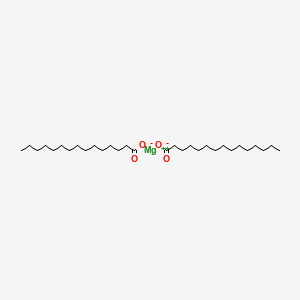
Magnesium pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium pentadecanoate is a chemical compound with the formula C30H58MgO4. It is a magnesium salt of pentadecanoic acid, also known as margaric acid. This compound is part of the broader class of magnesium carboxylates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium pentadecanoate can be synthesized through a reaction between pentadecanoic acid and a magnesium source, such as magnesium oxide or magnesium hydroxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction is as follows:
C15H31COOH+MgO→(C15H31COO)2Mg+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of pentadecanoic acid with magnesium hydroxide in a solvent, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Magnesium pentadecanoate can undergo various chemical reactions, including:
Oxidation: The carboxylate groups can be oxidized under specific conditions, leading to the formation of different products.
Reduction: Reduction reactions can modify the carboxylate groups, potentially converting them into alcohols or other functional groups.
Substitution: The magnesium ion can be replaced by other metal ions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: New metal carboxylates are produced.
Scientific Research Applications
Magnesium pentadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other magnesium compounds and as a reagent in various organic reactions.
Biology: Studies have explored its potential role in biological systems, particularly in relation to magnesium’s essential functions in cellular processes.
Medicine: Research has investigated its potential therapeutic applications, including its use as a magnesium supplement.
Industry: It is utilized in the production of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of magnesium pentadecanoate involves the release of magnesium ions, which play crucial roles in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes, facilitating reactions such as ATP synthesis, DNA replication, and protein synthesis. The carboxylate groups may also interact with biological membranes, influencing their stability and function.
Comparison with Similar Compounds
Magnesium stearate (C36H70MgO4): Commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate (C32H62MgO4): Used in cosmetics and personal care products.
Magnesium oleate (C36H66MgO4): Employed in the production of soaps and detergents.
Magnesium pentadecanoate’s unique fatty acid chain length gives it distinct properties, making it suitable for specific applications where other magnesium carboxylates may not be as effective.
Properties
CAS No. |
93966-75-7 |
|---|---|
Molecular Formula |
C30H58MgO4 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
magnesium;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
ZIUUUAJTAOQFCJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


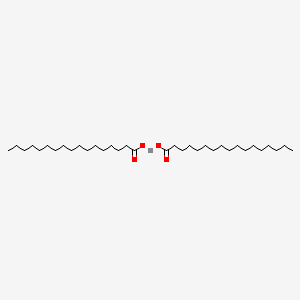
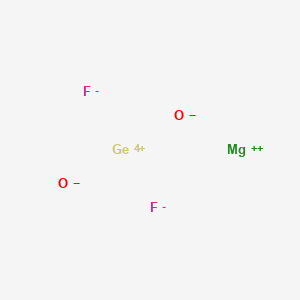
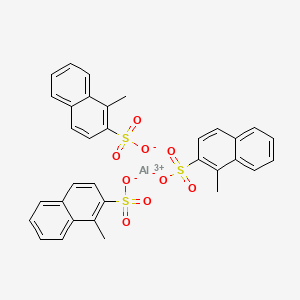


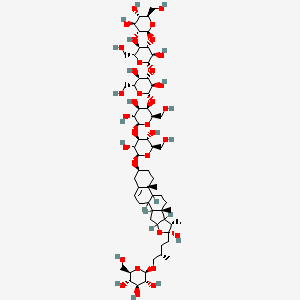

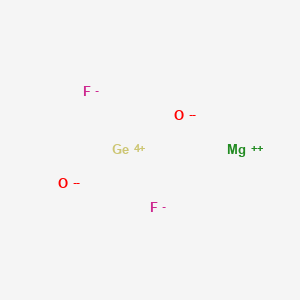
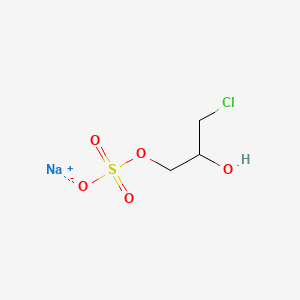

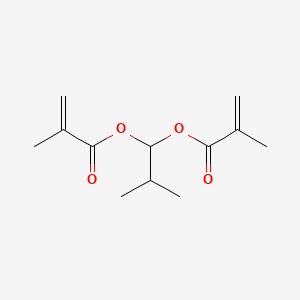
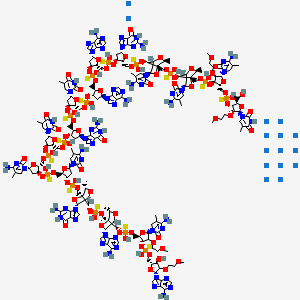
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
